Methyl 3-Methyl-2-butenoate-D7

Description

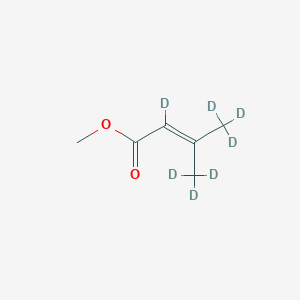

Methyl 3-Methyl-2-butenoate-D7 is a deuterated analog of methyl 3-methyl-2-butenoate, where seven hydrogen atoms are replaced with deuterium (D). This isotopic labeling significantly impacts its physicochemical properties, making it valuable in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic research. The compound retains the core structure of a methyl ester with a branched unsaturated hydrocarbon chain, but its deuterium substitution enhances stability against metabolic degradation and reduces vibrational noise in spectroscopic analyses .

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

121.19 g/mol |

IUPAC Name |

methyl 2,4,4,4-tetradeuterio-3-(trideuteriomethyl)but-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3/i1D3,2D3,4D |

InChI Key |

FZIBCCGGICGWBP-UAVYNJCWSA-N |

Isomeric SMILES |

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)OC |

Canonical SMILES |

CC(=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Rearrangement of 2-Methyl-3-butyne-2-ol to 3-Methyl-2-butene Aldehyde

- Raw Material: 2-Methyl-3-butyne-2-ol

- Catalyst System: Methyl ethyl diketone oxygen titanium, cuprous bromide, and phenylformic acid

- Solvent: Whiteruss or orthodichlorobenzene

- Conditions: Heating at 110–120 °C for 3 hours under stirring

- Yield: Approximately 90.5% of 3-methyl-2-butene aldehyde obtained by vacuum distillation

This step converts the alkyne alcohol to the corresponding aldehyde via catalytic rearrangement, providing a key intermediate for further oxidation.

Catalytic Oxidation of 3-Methyl-2-butene Aldehyde to 3-Methyl-2-butenoic Acid

- Catalysts: Oxide compounds or salts of copper, chromium, silver, manganese, cobalt, or iron

- Oxidant: Air, oxygen, or a mixture of air and oxygen (air preferred for safety and cost)

- Reaction Conditions:

- Temperature: 20–50 °C (preferred)

- Pressure: 0.1–0.2 MPa (preferred)

- Stirring speed: 500–1000 revolutions per minute

- Duration: 8–24 hours depending on catalyst and conditions

- Procedure: Continuous or intermittent feeding of oxygenant with stirring and air bubbling under the liquid level

- Yield: 82–85% yield of 3-methyl-2-butenoic acid solid isolated by filtration and drying

This oxidation step is environmentally friendly, uses non-toxic oxidants, and achieves high purity and yield of the acid product.

Table 1: Representative Oxidation Conditions and Yields for 3-Methyl-2-butenoic Acid

| Embodiment | Catalyst | Temperature (°C) | Pressure (MPa) | Air Flow (L/min) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | Manganese acetate | 30–40 | 0.1 (ambient) | 1 | 24 | 82 |

| 3 | Cuprous chloride | 60–70 | 0.1 (ambient) | 1 | 8 | 82 |

| 4 | Cuprous bromide | 40–60 | 0.3 | Pressurized air | Variable | 84.8 |

Esterification to Methyl 3-Methyl-2-butenoate

Once 3-methyl-2-butenoic acid is obtained, esterification with methanol produces methyl 3-methyl-2-butenoate.

Typical Esterification Method

- Reactants: 3-Methyl-2-butenoic acid and methanol

- Catalyst: Ionic liquids such as [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO4]) or heterogeneous catalysts like NiW/Al-CA

- Reaction Conditions:

- Reflux for 3 hours

- Use of ionic liquid catalyst under green chemistry protocols

- Workup:

- Neutralization with saturated sodium carbonate solution

- Separation of aqueous and organic layers

- Washing organic layer with saturated brine

- Drying over anhydrous magnesium sulfate

- Distillation under reduced pressure to isolate the ester

- Yield: Approximately 97.8%

This method is efficient, environmentally friendly, and yields high purity methyl 3-methyl-2-butenoate.

Deuterium Labeling to Obtain this compound

The incorporation of deuterium atoms (D7) into methyl 3-methyl-2-butenoate involves isotopic exchange and use of deuterated reagents and solvents.

Deuterium Sources and Solvents

- Common Deuterated Solvents: Heavy water (D2O), deuterated methanol (CH3OD), and deuterated acids such as DCl, D2SO4, and deuterated sulfonic acids (e.g., CH3SO3D)

- Bases: Deuterated bases such as sodium deuteroxide (NaOD) to prevent isotopic dilution

- Reagents: Deuterium cation sources combined with strong acids to facilitate exchange

Isotopic Exchange and Reaction Conditions

- The compound or its precursors are dissolved in deuterated solvents under acidic or basic conditions to promote hydrogen-deuterium exchange at labile hydrogen sites

- Reaction mixtures are typically warmed moderately (e.g., 50 °C) to accelerate exchange

- After exchange, the reaction mixture is worked up by extraction with organic solvents such as toluene, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure

- Recrystallization or further purification steps are employed to isolate the deuterated product in high purity

Example Procedure (Adapted)

- Dissolve intermediate or methyl 3-methyl-2-butenoate in a mixture of deuterated methanol and D2O

- Add catalytic amounts of DCl or other deuterated acid to promote exchange

- Stir or reflux for several hours, monitoring by gas chromatography or NMR for deuterium incorporation

- Extract with toluene, wash organic phase with aqueous sodium hydroxide and water to remove acidic impurities

- Dry organic phase and remove solvent to isolate this compound as a crystalline solid

- Dry under vacuum at 40 °C overnight for complete solvent removal

Summary Table of Preparation Methods

| Step | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic rearrangement | 2-Methyl-3-butyne-2-ol, methyl ethyl diketone oxygen titanium, cuprous bromide, phenylformic acid | 110–120 °C, 3 h | 90.5 | Vacuum distillation to isolate aldehyde |

| Catalytic oxidation | 3-Methyl-2-butene aldehyde, copper/manganese salts, air/oxygen | 20–70 °C, 0.1–0.3 MPa, 8–24 h | 82–85 | Continuous air bubbling, solid acid isolation |

| Esterification | 3-Methyl-2-butenoic acid, methanol, ionic liquid catalyst ([MIMPS][HSO4]) or NiW/Al-CA | Reflux, 3 h | 97.8 | Green chemistry approach, distillation |

| Deuterium labeling | Deuterated solvents (D2O, CH3OD), deuterated acids/bases | 50 °C, several hours | High | Extraction, drying, recrystallization |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methyl-2-butenoate-D7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-Methyl-2-butenoate-D7 has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the manufacture of fragrances and flavorings due to its distinctive odor.

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-2-butenoate-D7 involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

Notes:

Reactivity:

- Non-deuterated esters: Undergo hydrolysis, transesterification, and Michael addition due to the α,β-unsaturated carbonyl group .

- Deuterated analogs : Reduced reaction rates in deuterated positions (kinetic isotope effect), useful for mechanistic studies .

Q & A

Q. What hybrid methodologies address limitations in characterizing this compound’s photostability?

- Methodological Answer : Combine quantitative UV-Vis spectroscopy (to monitor degradation kinetics) with qualitative FTIR to identify photoproducts. For conflicting data, integrate time-resolved EPR to detect radical intermediates. Validate findings using DFT calculations (e.g., Gaussian 16) to model excited-state behavior .

Notes for Rigorous Research Design

- Experimental Reproducibility : Replicate studies across ≥3 independent batches to account for synthetic variability.

- Contradiction Mitigation : Use mixed-methods frameworks (e.g., Bryman’s taxonomy) to triangulate data from spectroscopic, computational, and enzymatic assays .

- Ethical Data Reporting : Disclose deuterium content as molar percent (e.g., 98% D7) and specify analytical thresholds (e.g., LOQ for impurities).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.